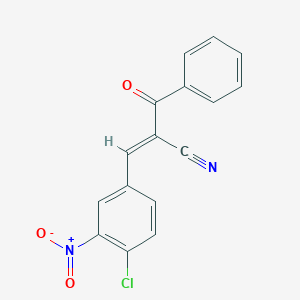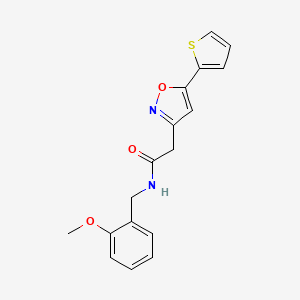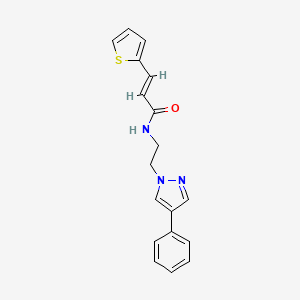
3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile (CNP) is an organic compound that has recently gained attention in the scientific community due to its potential applications in various research fields. CNP is a nitrile compound that is composed of a nitrile group, a phenyl group, and a chloro-nitro group. It has a variety of functional groups, which give it its unique properties that make it useful in a variety of applications. CNP has been used in the synthesis of other compounds, as well as in the study of biochemical and physiological processes. In
Scientific Research Applications
Synthesis and Characterization:
- The synthesis of similar compounds involving 4-substituted phenyl arms like chloro- and nitrophenyl moieties has been explored in the context of tricarbonylrhenium complexes. These studies provide insights into the influence of substituent groups on the geometry and electronic properties of such compounds (Wolff et al., 2013).
Electro-Optical and Charge-Transport Properties:
- Research has been conducted on compounds with structural similarities to 3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile, focusing on their structural, electro-optical, and charge-transport properties. Such studies are crucial for understanding the potential of these compounds in electronic applications (Irfan et al., 2015).
Crystal Structure Analysis:
- Investigations into the crystal structure of related chalcones, which share structural features with the compound , reveal information about intramolecular interactions and stacking patterns. This type of research aids in understanding the solid-state properties of these compounds (Fun et al., 2008).
Pharmaceutical Applications:
- While the compound itself hasn't been directly linked to specific pharmaceutical applications, research on structurally similar compounds has explored their potential use in drug synthesis and as intermediates in pharmaceutical manufacturing (Tanaka et al., 1989).
Potential in Material Science:
- Studies have also been conducted on the potential use of similar compounds in material science, particularly focusing on their electronic and optical properties. Such research is indicative of the possible applications of this compound in new materials (Yu et al., 2017).
Anticancer Research:
- Some related compounds have been synthesized and evaluated for anticancer activity. Although not directly about this compound, such studies suggest potential avenues for investigating its bioactivity (Buzun et al., 2021).
properties
IUPAC Name |
(E)-2-benzoyl-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O3/c17-14-7-6-11(9-15(14)19(21)22)8-13(10-18)16(20)12-4-2-1-3-5-12/h1-9H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUUXGKCHCENAK-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B2556504.png)
![2-[(3R,3As,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B2556506.png)
![[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2556507.png)

![N-(2,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556513.png)
![1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2556516.png)



![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556522.png)
![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2556523.png)

![N-(4-ethylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2556525.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2556526.png)